![molecular formula C20H22ClN5O2 B2490990 N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide CAS No. 1421505-06-7](/img/structure/B2490990.png)

N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The exploration of imidazo[1,2-a]pyridine derivatives and related compounds has been a topic of interest due to their wide range of biological activities and potential therapeutic applications. These compounds have been studied for their interaction with various receptors, synthesis methods, molecular structures, and chemical properties.

Synthesis Analysis

Research on related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has involved conformational analysis and development of pharmacophore models, indicating a structured approach to synthesis and analysis (Shim et al., 2002). Similarly, synthesis strategies for imidazo[1,2-a]pyridine derivatives emphasize modifications to enhance pharmacological profiles (Nie et al., 2020).

Molecular Structure Analysis

Crystal structure analysis of imidazo[1,2-a]pyridine derivatives, such as N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, provides insights into their molecular conformations and interactions, which are crucial for understanding their biological activities (Dhanalakshmi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Applications

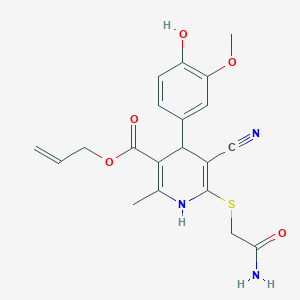

N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide and its derivatives show promise in antimycobacterial applications. For instance, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives designed based on the structure of IMB-1402 demonstrate considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis strains, with compounds 26g and 26h exhibiting considerable activity (MIC: 0.041-2.64 μM) and acceptable safety indices against MTB H37Rv (Lv et al., 2017).

Anticancer Applications

In the realm of anticancer research, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which are structurally related, has been conducted. These compounds, on screening at a concentration of 10 μM, showed good anticancer activity against various cancer cell lines, such as breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) (Kumar et al., 2013).

Wirkmechanismus

Target of Action

It is known that imidazo[1,2-a]pyridines, a core structure in this compound, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Mode of Action

Imidazo[1,2-a]pyridines have been known to undergo various radical reactions for direct functionalization . These reactions could potentially alter the compound’s interaction with its targets, leading to changes in their function.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be versatile scaffolds with potential in several research areas, from materials science to the pharmaceutical field . They have been used in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Result of Action

The versatility of imidazo[1,2-a]pyridines suggests that they could have a wide range of effects depending on their specific functionalization and the context of their use .

Eigenschaften

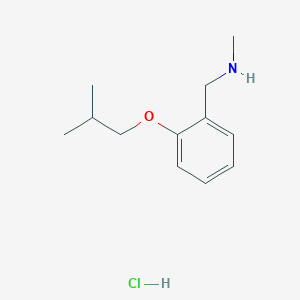

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN5O2/c1-28-18-6-5-15(21)12-17(18)23-20(27)25-10-8-24(9-11-25)14-16-13-22-19-4-2-3-7-26(16)19/h2-7,12-13H,8-11,14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSCXDCABPJFNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)

![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)

![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)

![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)